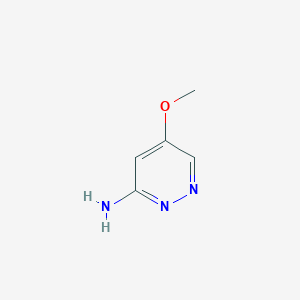
5-Methoxypyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyridazin-3-amine is an organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol It is a derivative of pyridazine, characterized by a methoxy group at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide . The reaction is carried out under controlled conditions to ensure the substitution of the chlorine atom with a methoxy group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.
Scientific Research Applications
5-Methoxypyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxypyridazin-3-amine involves its interaction with specific molecular targets and pathways. The methoxy and amino groups play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
3-Amino-6-methoxypyridazine: Similar in structure but with the methoxy group at the 6-position.
5-Methoxypyridazin-3-amine: Another positional isomer with different substitution patterns.
Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methoxypyridazin-3-amine |
InChI |
InChI=1S/C5H7N3O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) |
InChI Key |
LRHCGQKBWPYXRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



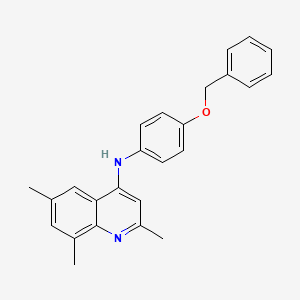

![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
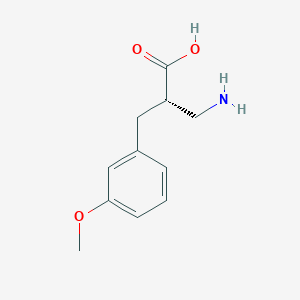
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
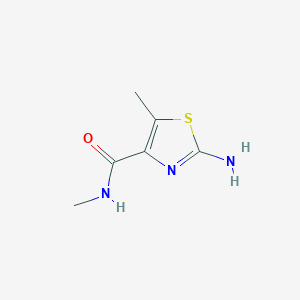

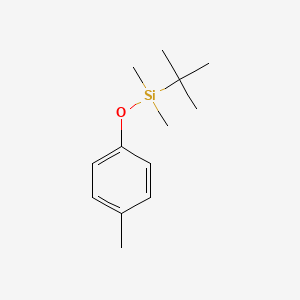
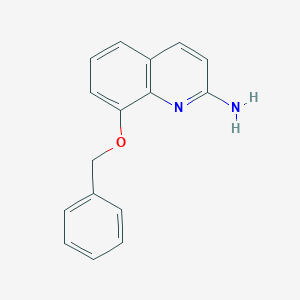
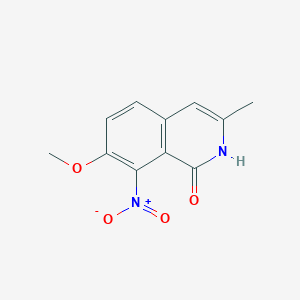
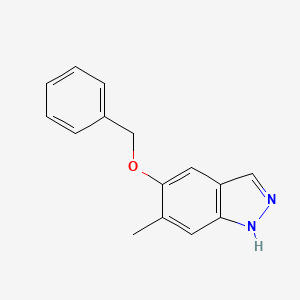
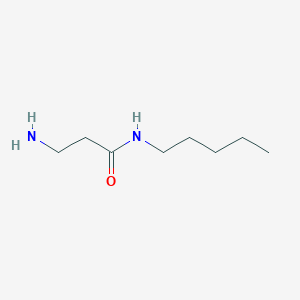
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
